N'-Isopropylacetohydrazide
Overview
Description
“N’-Isopropylacetohydrazide” is a chemical compound with the molecular formula C5H12N2O . It is used for research and development purposes .
Molecular Structure Analysis
The molecular structure of “N’-Isopropylacetohydrazide” is represented by the formula C5H12N2O . Detailed structural analysis would require advanced techniques like 3D electron diffraction .
Scientific Research Applications
Bioengineering Applications
- Stimuli-responsive Copolymers : N-isopropylacrylamide copolymers are used in modern macromolecular bioengineering and biotechnology. They have applications in cell and enzyme immobilization, controlled drug and gene delivery, bioconjugation, and protein dehydration processes (Rzaev, Dinçer, & Pişkin, 2007).
- Cell Detachment and Tissue Engineering : Poly(N-isopropyl acrylamide) (pNIPAM) substrates are used for the nondestructive release of biological cells and proteins, which is crucial for studying the extracellular matrix, cell sheet engineering, and tissue transplantation (Cooperstein & Canavan, 2010).
Chemical and Pharmacological Research
- Drug Synthesis and Modification : N'-Isopropylacetohydrazide derivatives are employed in the synthesis and modification of drugs. For example, NN′-Di-isopropylhydrazine is used for protecting carboxylic acids in penicillin transformations (Barton, Girijavallabhan, & Sammes, 1972).
- Structure-Activity Relationships : Research into the structure-activity relationships of compounds like N-isopropylaryl hydrazides provides insights into their inhibitory effects on enzymes such as monoamine oxidase, which is significant for drug development (Johnson, 1976).
Advanced Materials Science
- Smart Hydrogels : Poly(N-isopropylacrylamide)-based smart hydrogels exhibit thermo-responsive properties and are used in diverse applications like smart coatings, drug delivery, tissue regeneration, and as artificial muscles (Tang et al., 2021).
- Extraction Solvents : Temperature-sensitive gels derived from crosslinked poly(N-isopropylacrylamide) are used as solvents for extracting water and solutes from macromolecular solutions, showcasing an effective separation process for proteins and other polymers (Freitas & Cussler, 1987).
Mechanism of Action
Target of Action
It’s generally understood that drugs exert their effects by binding to receptors, which are cellular components . The binding of a drug to its receptor triggers a series of biochemical events leading to the drug’s therapeutic effect .
Mode of Action
It’s known that drugs interact with their targets, causing changes in the biochemical processes within the cell . For instance, some drugs act as agonists, activating the receptor and triggering a response, while others act as antagonists, blocking the receptor and inhibiting a response .
Biochemical Pathways
Biochemical pathways are complex networks of chemical reactions that occur in a cell, and a drug can influence these pathways by interacting with one or more components of the pathway .
Pharmacokinetics
Pharmacokinetics refers to how the body absorbs, distributes, metabolizes, and excretes a drug . According to the data available, N’-Isopropylacetohydrazide has high gastrointestinal absorption, indicating that it can be effectively absorbed when taken orally .
Result of Action
The ultimate effect of a drug is typically a result of its interactions with its targets and the subsequent changes in cellular biochemistry .
Action Environment
The action, efficacy, and stability of a drug can be influenced by various environmental factors. These can include the pH of the environment, the presence of other drugs or substances, and individual patient factors such as age, sex, and health status .
Safety and Hazards
Properties
IUPAC Name |
N'-propan-2-ylacetohydrazide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N2O/c1-4(2)6-7-5(3)8/h4,6H,1-3H3,(H,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCKXMOHZATYPNV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NNC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30196263 | |
Record name | Acetic acid, 2-isopropylhydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30196263 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
116.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4466-50-6 | |
Record name | Acetic acid, 2-(1-methylethyl)hydrazide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4466-50-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Acetic acid, 2-isopropylhydrazide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004466506 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4466-50-6 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=49334 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Acetic acid, 2-isopropylhydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30196263 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-ACETYL-2-ISOPROPYLHYDRAZINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AH2AB88NBS | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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